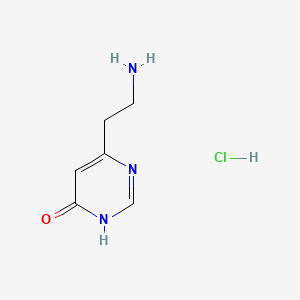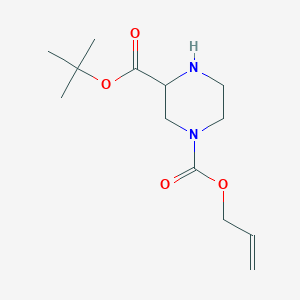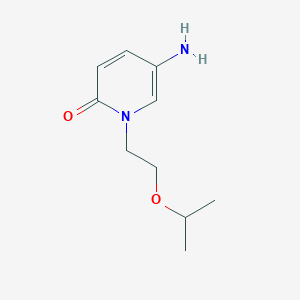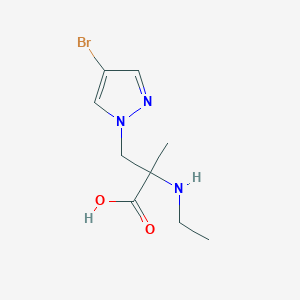
(1-Aminobutyl)phosphonic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Aminobutyl)phosphonic acid hydrochloride is a chemical compound with the molecular formula C4H12NO3P It is a derivative of phosphonic acid, characterized by the presence of an amino group attached to a butyl chain
Vorbereitungsmethoden
The synthesis of (1-Aminobutyl)phosphonic acid hydrochloride can be achieved through several methods. One common approach involves the reaction of butylamine with phosphorous acid under acidic conditions. The reaction typically proceeds as follows:
-
Reaction of Butylamine with Phosphorous Acid
Reagents: Butylamine, phosphorous acid, hydrochloric acid.
Conditions: Reflux in an acidic medium.
Procedure: The butylamine is added to a solution of phosphorous acid in hydrochloric acid. The mixture is heated under reflux for several hours, resulting in the formation of this compound.
-
Industrial Production
- Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as crystallization or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
(1-Aminobutyl)phosphonic acid hydrochloride undergoes various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an aqueous medium.
Products: The oxidation of this compound can lead to the formation of corresponding phosphonic acid derivatives.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Carried out under controlled conditions to prevent over-reduction.
Products: Reduction can yield various reduced forms of the compound, depending on the specific conditions used.
-
Substitution
Reagents: Halogenating agents or other nucleophiles.
Conditions: Typically carried out in an organic solvent.
Products: Substitution reactions can introduce different functional groups into the molecule, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Aminobutyl)phosphonic acid hydrochloride has a wide range of applications in scientific research:
-
Chemistry
- Used as a ligand in coordination chemistry.
- Employed in the synthesis of various organophosphorus compounds.
-
Biology
-
Medicine
- Investigated for its potential use in drug development due to its bioactive properties.
-
Industry
- Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Aminobutyl)phosphonic acid hydrochloride involves its interaction with specific molecular targets. For instance, as a GABA B receptor ligand, it inhibits gamma-aminobutyric acid B receptor binding without influencing either isoproterenol- or forskolin-stimulated cyclic AMP production . This interaction can modulate various physiological processes, including neurotransmission and hormone secretion.
Vergleich Mit ähnlichen Verbindungen
(1-Aminobutyl)phosphonic acid hydrochloride can be compared with other similar compounds, such as:
-
2-Aminoethylphosphonic acid
- Similar structure but with an ethyl group instead of a butyl group.
- Used in similar applications but may exhibit different reactivity and binding properties.
-
3-Aminopropylphosphonic acid
- Contains a propyl group instead of a butyl group.
- Also used in coordination chemistry and biological studies.
-
4-Aminobutylphosphonic acid
These comparisons highlight the unique properties of this compound, such as its specific binding affinity and reactivity, which make it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C4H13ClNO3P |
|---|---|
Molekulargewicht |
189.58 g/mol |
IUPAC-Name |
1-aminobutylphosphonic acid;hydrochloride |
InChI |
InChI=1S/C4H12NO3P.ClH/c1-2-3-4(5)9(6,7)8;/h4H,2-3,5H2,1H3,(H2,6,7,8);1H |
InChI-Schlüssel |
PXYRPEAOYAJWOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(N)P(=O)(O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



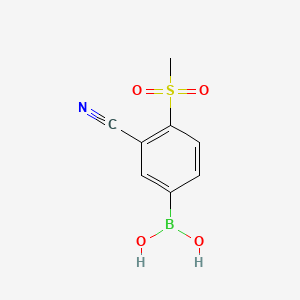
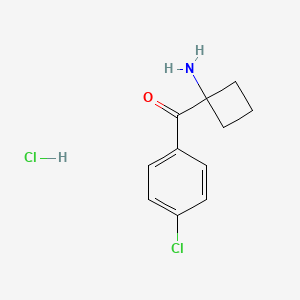

![2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride](/img/structure/B13481946.png)
![3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13481954.png)
![3-[3-(Methylsulfanyl)phenyl]propanal](/img/structure/B13481961.png)
![methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate](/img/structure/B13481962.png)
